molecular formula C14H24Cl2N2O B1377459 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 1432681-77-0

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B1377459
CAS No.: 1432681-77-0
M. Wt: 307.3 g/mol
InChI Key: OIHRDLKXCKVOKF-UHFFFAOYSA-N
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Description

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, an ethoxy group, and an ethanamine backbone

Scientific Research Applications

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized through a reductive amination process, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.

    Continuous Flow Processing: Utilizing continuous reactors to streamline the synthesis process, improving efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions may target the ethanamine backbone, converting it into different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the ethoxy group or pyrrolidine ring.

    Reduction Products: Various amine derivatives.

    Substitution Products: Functionalized aromatic compounds with different substituents.

Comparison with Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the position and type of substituents differ, leading to variations in their chemical properties and reactivity.
  • Unique Features: 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the pyrrolidine ring and ethoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHRDLKXCKVOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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